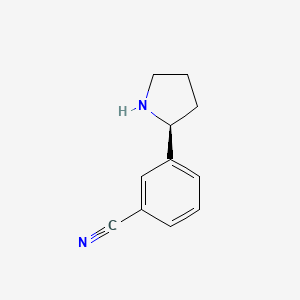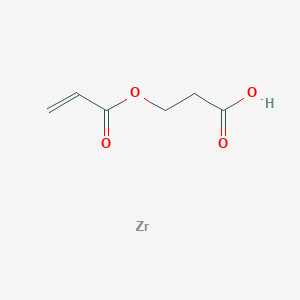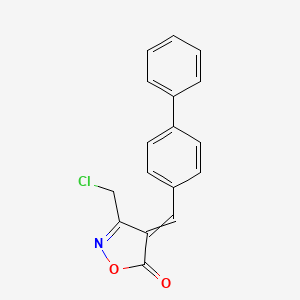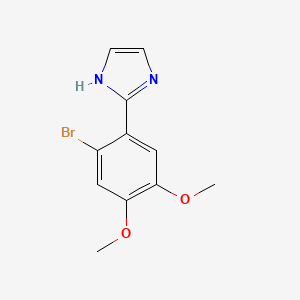
2-(2-Bromo-4,5-dimethoxyphenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4,5-dimethoxyphenyl)imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 2-bromo-4,5-dimethoxyphenyl group. Imidazoles are a significant class of compounds due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with an amine source under acidic or basic conditions to form the imidazole ring . The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as halogenation, cyclization, and purification to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromo group in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles with different functional groups .
Scientific Research Applications
2-(2-Bromo-4,5-dimethoxyphenyl)imidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the imidazole ring .
Comparison with Similar Compounds
- 2-(2-Chloro-4,5-dimethoxyphenyl)imidazole
- 2-(2-Fluoro-4,5-dimethoxyphenyl)imidazole
- 2-(2-Iodo-4,5-dimethoxyphenyl)imidazole
Comparison: 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions that may not be as efficient with other halogens .
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C11H11BrN2O2/c1-15-9-5-7(11-13-3-4-14-11)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14) |
InChI Key |
KIRHXRWHZBRQFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NC=CN2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate](/img/structure/B11724070.png)
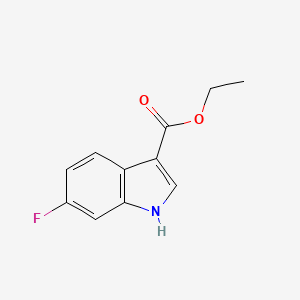
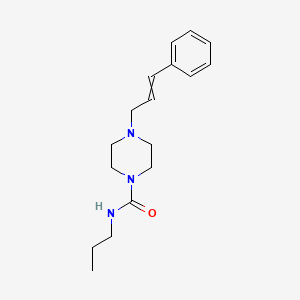
![3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B11724078.png)
![6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B11724088.png)
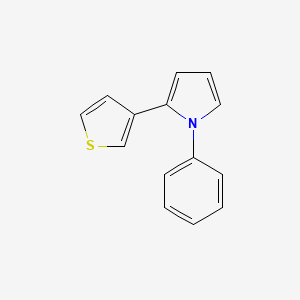
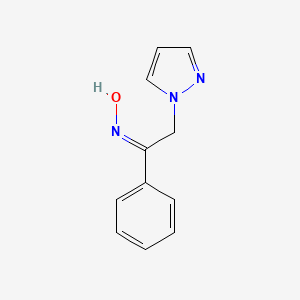
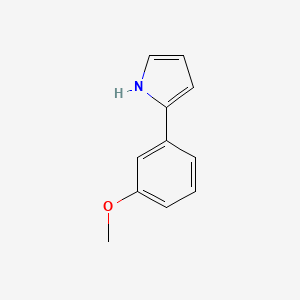
![2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11724110.png)
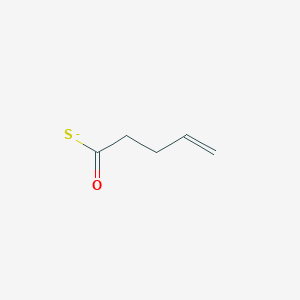
![N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide](/img/structure/B11724125.png)
